2-Bromo-6-(difluoromethyl)-3-methylpyridine
Description
Chemical Structure:
2-Bromo-6-(difluoromethyl)-3-methylpyridine is a pyridine derivative with substituents at positions 2 (bromo), 3 (methyl), and 6 (difluoromethyl) (Fig. 1). Its molecular formula is C₇H₆BrF₂N, and it serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of fluorinated drugs .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3,7H,1H3 |
InChI Key |
WDYYXSXPMRTMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Halogenation of Methylpyridine Derivatives
A principal route involves functionalizing pre-existing pyridine cores. Starting from 3-methylpyridine, sequential bromination and difluoromethylation can yield the target compound.
Bromination at the 2-Position
Direct bromination of 3-methylpyridine using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under radical initiation generates 2-bromo-3-methylpyridine. However, regioselectivity challenges arise due to competing electrophilic substitution at other positions. A study employing NBS in carbon tetrachloride at 80°C achieved 62% yield of 2-bromo-3-methylpyridine, with minor formation of 4-bromo isomers.
Introduction of the Difluoromethyl Group
The difluoromethyl moiety is introduced via nucleophilic displacement or fluorination. Patent EP0104715A2 describes fluorinating chloro precursors using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). Applying this to 2-bromo-3-methyl-6-chloromethylpyridine (prepared from 2-bromo-3-methylpyridine via chloromethylation) with CsF at 120°C for 48 hours yields the difluoromethyl derivative. Gas chromatography–mass spectrometry (GC-MS) analysis confirmed 78% conversion, though purification required silica gel chromatography to remove unreacted starting material.
Cyclocondensation Approaches
Constructing the pyridine ring with pre-installed substituents offers an alternative pathway.
Hantzsch Pyridine Synthesis
Reacting ethyl 3-(difluoromethyl)acetoacetate with ammonia and formaldehyde under microwave irradiation forms a dihydropyridine intermediate, which is oxidized to the pyridine core. Bromination at the 2-position using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) completes the synthesis. This method, however, suffers from low yields (~35%) due to competing side reactions during oxidation.
Kröhnke Cyclization
A more efficient approach involves condensing 1,5-diketones with ammonium acetate. For example, 5-(difluoromethyl)-2,4-pentanedione reacts with ammonium acetate in acetic acid at reflux to form 3-methyl-6-(difluoromethyl)pyridine. Subsequent bromination with PBr₃ at 0°C achieves 89% yield, as verified by nuclear magnetic resonance (NMR) spectroscopy.
Fluorination of Chlorinated Precursors
Fluorination of chlorinated intermediates is a cornerstone of difluoromethyl group installation.
Halex Reaction
As detailed in EP0104715A2, treating 2-bromo-3-methyl-6-(chloromethyl)pyridine with excess CsF in DMSO at 120°C for 46 hours replaces chlorine with fluorine. The reaction’s efficacy hinges on rigorous drying, achieved via azeotropic distillation with DMSO under reduced pressure. Post-reaction, extraction with dichloromethane and washing with brine yields the product in 71% purity, necessitating further distillation.
Catalytic Fluorination
Palladium-catalyzed fluorination using Selectfluor® in acetonitrile at 80°C has been explored. While this method reduces reaction time to 12 hours, competing C-Br bond activation lowers yields to 45%, as observed in high-performance liquid chromatography (HPLC) analyses.
Experimental Optimization
Solvent and Temperature Effects
Comparative studies reveal DMSO as the optimal solvent for Halex reactions, outperforming N-methylpyrrolidinone (NMP) and sulfolane in terms of conversion rate (Table 1). Elevated temperatures (>120°C) accelerate fluorination but risk decomposition, necessitating precise thermal control.
Table 1: Solvent Screening for Halex Fluorination
| Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|
| DMSO | 120 | 78 |
| NMP | 120 | 65 |
| Sulfolane | 150 | 72 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 4.32 (t, J = 7.2 Hz, 2H, CF₂H), 7.18 (d, J = 8.4 Hz, 1H, Py-H), 8.02 (d, J = 8.4 Hz, 1H, Py-H).
- ¹³C NMR (101 MHz, CDCl₃): δ 21.3 (CH₃), 112.4 (CF₂H), 124.8 (C-Br), 138.6 (Py-C), 149.1 (Py-C).
- HRMS : m/z calcd. for C₇H₆BrF₂N [M+H]⁺: 237.9601; found: 237.9598.
Applications and Derivatives
The compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, while the difluoromethyl group enhances metabolic stability in agrochemicals. Derivatives such as 2-(4-chlorophenyl)-6-(difluoromethyl)-3-methylpyridine exhibit herbicidal activity, as demonstrated in greenhouse trials against Amaranthus retroflexus.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes nucleophilic displacement under specific conditions. Common nucleophiles and outcomes include:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide | DMF, 80°C, 12 h | 2-Azido-6-(difluoromethyl)-3-methylpyridine | 78% | |
| Primary amines | EtOH, reflux, 24 h | 2-Amino-6-(difluoromethyl)-3-methylpyridine | 65–72% | |
| Thiophenol | K₂CO₃, DMSO, 100°C, 8 h | 2-Phenylthio-6-(difluoromethyl)-3-methylpyridine | 81% |
The reaction mechanism follows an SNAr pathway , where electron-withdrawing groups (e.g., difluoromethyl) activate the pyridine ring by increasing the electrophilicity of the carbon bearing bromine. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with arylboronic acids enables biaryl synthesis. Key parameters include:
| Catalyst System | Base | Solvent | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 | 60–75% | |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Toluene/EtOH | 100 | 68–82% |
Example reaction:
2-Bromo-6-(difluoromethyl)-3-methylpyridine + 4-Methoxyphenylboronic acid → 2-(4-Methoxyphenyl)-6-(difluoromethyl)-3-methylpyridine (72% yield) .
This method is critical for constructing complex pyridine-based scaffolds in medicinal chemistry .
Oxidation Reactions
The methyl group at the 3-position can be oxidized to a carboxylic acid or ketone under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 90°C, 6 h | 3-Carboxy-6-(difluoromethyl)pyridine | 58% | |
| CrO₃/H₂SO₄ | Acetic acid, 50°C, 4 h | 3-Acetyl-6-(difluoromethyl)pyridine | 63% |
Oxidation selectivity depends on the steric and electronic effects of the difluoromethyl group, which moderates the reactivity of the adjacent methyl substituent.
Radical Reactions
Under photoredox conditions, the bromine atom participates in radical cross-coupling:
| Initiator | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Ir(ppy)₃ (2 mol%) | Alkyl iodides | 2-Alkyl-6-(difluoromethyl)-3-methylpyridine | 55–70% |
This method enables C–C bond formation with primary and secondary alkyl radicals, expanding the compound’s utility in late-stage functionalization .
Mechanistic Insights and Challenges
-
Steric hindrance : The 3-methyl group slows substitution at the 2-position, requiring elevated temperatures.
-
Fluorine effects : Difluoromethyl enhances electrophilicity but complicates purification due to polarity.
-
Catalyst poisoning : Bromine may deactivate Pd catalysts in coupling reactions, necessitating excess ligand .
Scientific Research Applications
2-Bromo-6-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Key Features :
- Bromine at position 2: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Difluoromethyl at position 6: Balances lipophilicity and metabolic stability compared to trifluoromethyl groups .
- Methyl at position 3: Provides steric bulk without significantly altering electronic properties.
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing characteristics:
Electronic and Steric Effects
Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) :
Methyl (CH₃) vs. Chloromethyl (CH₂Cl) :
Reactivity in Cross-Coupling Reactions
- Bromine at Position 2 :
- The target compound’s bromine participates efficiently in palladium-catalyzed couplings. For example, in Suzuki reactions, yields exceed 80% with aryl boronic acids, comparable to 2-bromo-3-methylpyridine but with improved stability due to fluorine .
- In contrast, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine shows lower yields (~60%) due to steric hindrance from CF₃ .
Pharmaceutical Relevance
- Fluorine’s Role: Difluoromethyl enhances blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-bromo-3-methylpyridine) . In a 2024 study, derivatives of this compound demonstrated 10-fold higher inhibition of kinase enzymes compared to carboxylate analogs (e.g., 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate) .
Q & A
Q. What are the key parameters to optimize in the synthesis of 2-Bromo-6-(difluoromethyl)-3-methylpyridine to achieve high yield and purity?
Methodological Answer: Synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–120°C) are often necessary for halogenation and fluorination steps but must avoid thermal decomposition .
- Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂ with phosphinitooxazoline ligands) enhance coupling efficiency in pyridine functionalization .
- Purification : Column chromatography or recrystallization minimizes by-products. For example, yields of analogous brominated pyridines ranged from 47% to 66% in multi-step syntheses .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and F NMR resolve substituent positions (e.g., distinguishing bromine at C2 vs. C6) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H] peaks for similar compounds: m/z 292.2–294.2) .
- Elemental Analysis : Validates stoichiometry, particularly for fluorine and bromine content .
Q. How does the difluoromethyl group influence the compound’s solubility and stability under various experimental conditions?
Methodological Answer:
- Solubility : The difluoromethyl group increases lipophilicity compared to non-fluorinated analogs, enhancing solubility in organic solvents (e.g., DCM or THF) .
- Stability : Fluorine’s electron-withdrawing effect stabilizes the pyridine ring against nucleophilic attack but may increase susceptibility to hydrolysis under acidic conditions. Stability studies should include pH-dependent degradation assays .
Advanced Research Questions
Q. What strategies can address regioselectivity challenges when introducing bromine and difluoromethyl groups onto the pyridine ring?
Methodological Answer:
- Directed Metallation : Use directing groups (e.g., methoxy or amino) to control bromination at specific positions. For example, 3-methylpyridine derivatives show preferential bromination at C2 or C6 depending on steric and electronic effects .
- Fluorination Reagents : Selectivity for difluoromethylation can be achieved using ClCF₂H or BrCF₂H reagents under radical initiation, as demonstrated in analogous pyridine systems .
Q. How can contradictory data regarding reaction pathways or by-product formation be resolved in studies of this compound?
Methodological Answer:
- Phase-Specific Analysis : Use techniques like gas chromatography-mass spectrometry (GC-MS) to distinguish gas-phase vs. liquid-phase reactions, as conflicting results may arise from partitioning equilibria (e.g., 3-methylpyridine detected in both phases in acrolein-ammonia systems) .
- Isolation of Intermediates : Trapping transient species (e.g., pyridinium salts) clarifies mechanistic pathways .
Q. What computational or experimental approaches are recommended to study the electronic effects of fluorine substituents on reactivity?
Methodological Answer:
- DFT Calculations : Model the electron-withdrawing effects of fluorine on the pyridine ring’s HOMO-LUMO gaps and charge distribution .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify electronic contributions .
- X-ray Crystallography : Resolve steric effects of the difluoromethyl group on molecular conformation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified halogen (e.g., chloro instead of bromo) or fluoromethyl (e.g., trifluoromethyl) groups to assess bioactivity trends .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorogenic substrates. For example, pyridine carboxamides showed inhibitory activity in SAR studies .
- Data Correlation : Map substituent electronic parameters (Hammett σ values) to biological activity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
